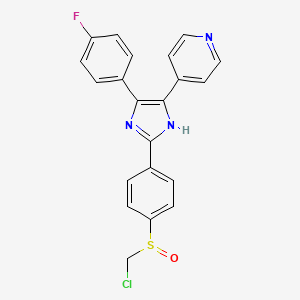

SB 203580 (hydrochloride)

Description

BenchChem offers high-quality SB 203580 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB 203580 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[4-(chloromethylsulfinyl)phenyl]-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3OS/c22-13-28(27)18-7-3-16(4-8-18)21-25-19(14-1-5-17(23)6-2-14)20(26-21)15-9-11-24-12-10-15/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDUYNJCJKSUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)S(=O)CCl)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB 203580: A Technical Guide to a Selective p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 is a synthetic, cell-permeable pyridinyl imidazole (B134444) compound that has been extensively characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][3][4][5] Consequently, SB 203580 has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the p38 MAPK cascade and for exploring its therapeutic potential in a range of diseases. This technical guide provides a comprehensive overview of SB 203580, including its mechanism of action, biochemical properties, experimental protocols, and key quantitative data.

Core Chemical and Physical Properties

SB 203580, also known as Adezmapimod and RWJ 64809, is a white to off-white solid.[1] Its chemical and physical characteristics are summarized in the table below. A hydrochloride salt version is also available, offering increased water solubility.[1][6]

| Property | Value |

| Synonyms | SB-203580, Adezmapimod, RWJ 64809, PB 203580 |

| Chemical Formula | C₂₁H₁₆FN₃OS |

| Molecular Weight | 377.44 g/mol |

| CAS Number | 152121-47-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action and Signaling Pathway

SB 203580 functions as a reversible, ATP-competitive inhibitor, primarily targeting the α and β isoforms of p38 MAPK.[1][7] It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][7] This inhibitory action is highly selective for p38 MAPK over other MAP kinases such as ERK and JNK.[1][6]

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases, predominantly MKK3 and MKK6.[1][2][4] These kinases, in turn, phosphorylate and activate p38 MAPK.[1][4] Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors like ATF-2, MEF2, and Elk-1, and other kinases such as MAPKAPK-2.[1][2][4][5] This signaling cascade plays a crucial role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3]

// Nodes Stress [label="Stress Stimuli\n(Cytokines, UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#FBBC05", fontcolor="#202124"]; SB203580 [label="SB 203580", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MAPKAPK-2, ATF-2, MEF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Inflammation, Apoptosis, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stress -> Receptor [color="#4285F4"]; Receptor -> MAP3K [color="#4285F4"]; MAP3K -> MAP2K [color="#4285F4"]; MAP2K -> p38 [label=" Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; p38 -> Downstream [label=" Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Downstream -> Response [color="#4285F4"]; SB203580 -> p38 [arrowhead=tee, label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; } p38 MAPK signaling pathway and the point of inhibition by SB 203580.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of SB 203580 has been quantified against various kinases, demonstrating its high potency and selectivity for p38 MAPK isoforms.

| Target Kinase | IC₅₀ Value | Remarks |

| p38α (SAPK2a) | 50 nM[8][9] | High potency inhibition. |

| p38β (SAPK2b/p38β2) | 500 nM[8][9] | 10-fold less sensitive than p38α. |

| LCK | 100-500 fold higher than p38α[8] | Demonstrates selectivity. |

| GSK-3β | 100-500 fold higher than p38α[8] | Demonstrates selectivity. |

| PKBα (Akt) | 3-5 µM[1][10] | Inhibition of PKB phosphorylation at higher concentrations. |

| JNK | Not inhibited at low concentrations[1] | Demonstrates selectivity over the JNK pathway. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of SB 203580 to inhibit the enzymatic activity of purified p38 kinase.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Specific substrate (e.g., ATF-2)

-

SB 203580

-

ATP (including radiolabeled [γ-³²P]ATP for radiometric assays)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies for ELISA-based assays or phosphocellulose paper for radiometric assays)

Procedure:

-

Prepare serial dilutions of SB 203580 in the kinase assay buffer.

-

In a 96-well plate, add the p38 MAPK enzyme, the substrate, and the different concentrations of SB 203580. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified duration (e.g., 20-30 minutes).[7]

-

Terminate the reaction.

-

Detect and quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of SB 203580 relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Serial Dilutions\nof SB 203580", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix p38 Enzyme, Substrate,\nand SB 203580 in Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; PreIncubate [label="Pre-incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddATP [label="Initiate Reaction with ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detect Phosphorylated Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare [color="#4285F4"]; Prepare -> Mix [color="#4285F4"]; Mix -> PreIncubate [color="#4285F4"]; PreIncubate -> AddATP [color="#4285F4"]; AddATP -> Incubate [color="#4285F4"]; Incubate -> Stop [color="#4285F4"]; Stop -> Detect [color="#4285F4"]; Detect -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } Workflow for an in vitro p38 MAPK kinase inhibition assay.

Western Blotting to Assess p38 MAPK Inhibition in Cells

This method is used to determine the effect of SB 203580 on the phosphorylation status of p38 MAPK downstream targets in a cellular context.

Materials:

-

Cell culture reagents

-

SB 203580 stock solution (in DMSO)

-

Stimulant (e.g., TNF-α, IL-1β, LPS)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of SB 203580 or vehicle for 1-2 hours.[2] Then, stimulate the cells with an appropriate agonist for a specific time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

In Vivo Studies in Mouse Models

SB 203580 is frequently used in various mouse models to investigate the in vivo role of the p38 MAPK pathway.

Vehicle Preparation: SB 203580 is poorly soluble in water. A common method for in vivo administration is to first dissolve it in 100% DMSO to create a stock solution, which is then diluted in an aqueous vehicle such as sterile PBS or a 0.5% (w/v) carboxymethylcellulose (CMC) solution.[11]

Administration: Intraperitoneal (i.p.) injection is a common route of administration. The injection is typically given in a lower abdominal quadrant to avoid internal organs.[11]

Example Application: In a mouse model of lipopolysaccharide (LPS)-induced inflammation, SB 203580 can be administered prior to the LPS challenge to assess its effect on pro-inflammatory cytokine production.[11][12]

Logical Relationship of SB 203580 Inhibition

The inhibitory action of SB 203580 can be understood as a direct competitive antagonism at the ATP-binding site of p38 MAPK.

// Nodes p38_active_site [label="p38 MAPK\nATP-Binding Site", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SB203580 [label="SB 203580", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding_ATP [label="ATP Binding &\nPhosphate Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding_SB203580 [label="SB 203580 Binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphorylation [label="Substrate Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; No_Phosphorylation [label="Inhibition of\nSubstrate Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Activation [label="Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway_Inhibition [label="Pathway Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges p38_active_site -> Binding_ATP [color="#4285F4"]; ATP -> Binding_ATP [color="#4285F4"]; Binding_ATP -> Phosphorylation [color="#4285F4"]; Phosphorylation -> Pathway_Activation [color="#4285F4"];

p38_active_site -> Binding_SB203580 [label=" Competitive\n Binding", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; SB203580 -> Binding_SB203580 [color="#EA4335"]; Binding_SB203580 -> No_Phosphorylation [color="#EA4335"]; No_Phosphorylation -> Pathway_Inhibition [color="#EA4335"]; } Competitive inhibition of p38 MAPK by SB 203580 at the ATP-binding site.

Conclusion

SB 203580 is a well-characterized and widely used pharmacological tool for the specific inhibition of p38 MAPK. Its high potency and selectivity make it an essential reagent for investigating the intricate roles of the p38 MAPK signaling pathway in a multitude of cellular processes and disease models. Researchers should, however, be mindful of its potential off-target effects at higher concentrations, such as the inhibition of PKB/Akt. Careful experimental design, including the use of appropriate controls and concentration ranges, is crucial for the accurate interpretation of results obtained with this inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. SB203580 | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. stemcell.com [stemcell.com]

- 7. benchchem.com [benchchem.com]

- 8. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Selective p38 MAPK Inhibitor SB 203580: A Technical Guide to its Mechanism and Application in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 203580, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The document details the mechanism of action, effects on downstream signaling, and provides structured quantitative data and detailed experimental protocols for its use in research.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., osmotic shock, UV radiation), and growth factors.[1][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[3][4]

The core of the p38 MAPK signaling cascade consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[2] Upon stimulation, upstream MAP3Ks such as TAK1, ASK1, and MEKKs activate the downstream MAP2Ks, primarily MKK3 and MKK6.[2][5] These MAP2Ks then dually phosphorylate and activate the p38 MAPK isoforms on conserved threonine and tyrosine residues (Thr180 and Tyr182).[1][2]

There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6/SAPK3), and p38δ (MAPK13/SAPK4).[1] Once activated, these kinases phosphorylate a wide range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as activating transcription factor 2 (ATF-2), myocyte enhancer factor 2 (MEF2), and Elk-1.[1][5][6] The phosphorylation of these substrates ultimately leads to changes in gene expression and cellular function.

SB 203580: Mechanism of Action

SB 203580, with the chemical name 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole, is a highly selective, cell-permeable, and potent inhibitor of p38 MAPK.[1] It exerts its inhibitory effect by functioning as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p38 kinase.[1][6] This binding prevents the phosphorylation of downstream targets of p38.[6] It is important to note that SB 203580 inhibits the catalytic activity of p38 MAPK but does not block the phosphorylation of p38 itself by upstream kinases like MKK3 and MKK6.[1]

SB 203580 exhibits selectivity for the p38α and p38β isoforms.[7][8] Its potency against p38γ and p38δ is significantly lower.[9] The selectivity of SB 203580 makes it a valuable tool for dissecting the specific roles of the p38α and p38β isoforms in various cellular processes.

Quantitative Data: Inhibitory Potency of SB 203580

The inhibitory activity of SB 203580 against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for p38α and, to a lesser extent, p38β2.

| Kinase Target | IC50 Value | Cell-Based IC50 | Notes |

| p38α (SAPK2a) | 50 nM[7] | 0.3-0.5 µM (THP-1 cells)[10] | High potency inhibition. |

| p38β2 (SAPK2b) | 500 nM[7] | 10-fold less sensitive than p38α. | |

| LCK | >100-500 fold higher than p38α[7] | Demonstrates selectivity. | |

| GSK-3β | >100-500 fold higher than p38α[7] | Demonstrates selectivity. | |

| PKBα (Akt) | 3-10 µM[10][11] | Can inhibit at higher concentrations. | |

| JNKs | Not significantly inhibited at concentrations that inhibit p38[6][11] | Demonstrates selectivity over the JNK pathway. |

Visualizing the p38 Signaling Pathway and SB 203580 Inhibition

The following diagrams illustrate the p38 signaling cascade and the point of inhibition by SB 203580, as well as a typical experimental workflow for assessing its efficacy.

Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.

Caption: General experimental workflows for assessing SB 203580 efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental systems.

In Vitro p38 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant p38 MAPK enzyme

-

Kinase substrate (e.g., ATF-2 peptide)

-

SB 203580

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of SB 203580 in DMSO. A typical starting concentration is 100 µM.[13]

-

Reaction Setup:

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for the specific p38 isoform.

-

Add 2 µL of the ATP solution to each well to start the kinase reaction.[13]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[12][13]

-

Reaction Termination and ATP Depletion:

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Western Blot Analysis of p38 Pathway Inhibition

This protocol is used to assess the effect of SB 203580 on the phosphorylation of downstream targets of p38 in a cellular context.

Materials:

-

Cultured cells (e.g., THP-1, HeLa)

-

SB 203580

-

p38 pathway activator (e.g., lipopolysaccharide (LPS), anisomycin, UV radiation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere or reach the desired confluency.

-

Pre-treat the cells with various concentrations of SB 203580 (e.g., 1-10 µM) for 1-2 hours.[1] Include a vehicle control (DMSO).

-

Stimulate the p38 pathway with an appropriate activator for a predetermined time (e.g., LPS for 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-MAPKAPK-2 and total MAPKAPK-2) overnight at 4°C.[6]

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Off-Target and Other Cellular Effects

While SB 203580 is highly selective for p38α and p38β, it is important to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that at concentrations above 1 µM, SB 203580 can activate the ERK and JNK pathways in certain cell types.[14][15] Additionally, it has been shown to inhibit other kinases such as PKB/Akt, albeit with much lower potency than for p38.[10][11] Researchers should consider these potential confounding effects when interpreting their data and may need to use multiple inhibitors or genetic approaches to confirm the specific involvement of the p38 pathway.

Conclusion

SB 203580 is an invaluable pharmacological tool for investigating the roles of the p38 MAPK signaling pathway in a multitude of biological processes. Its high potency and selectivity for p38α and p38β have enabled significant advances in our understanding of stress and inflammatory responses. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to effectively utilize SB 203580 in research and drug development settings. Careful consideration of its mechanism of action and potential off-target effects will ensure its appropriate application and the generation of robust and reliable scientific data.

References

- 1. SB203580 | Cell Signaling Technology [cellsignal.com]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. stemcell.com [stemcell.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ahajournals.org [ahajournals.org]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 203580: A Comprehensive Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. As a member of the pyridinyl imidazole (B134444) class of compounds, it has been instrumental in elucidating the physiological and pathological roles of p38 MAPK signaling. This technical guide provides an in-depth overview of the target selectivity profile of SB 203580, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in its application.

Mechanism of Action

SB 203580 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the p38 kinase. This action prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.[1] It is important to note that SB 203580 inhibits the catalytic activity of p38 MAPK but does not block the phosphorylation of p38 MAPK itself by upstream kinases such as MKK3 and MKK6.[1]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of SB 203580 against its primary targets and a range of other kinases. This data is crucial for understanding its selectivity and potential off-target effects.

Table 1: Primary Targets and Key Off-Targets of SB 203580

| Target Kinase | IC50 Value | Notes |

| p38α (SAPK2a) | 16 nM - 50 nM[1][2] | High potency inhibition. |

| p38β (SAPK2b) | 500 nM[1] | Approximately 10-fold less sensitive than p38α. |

| RIPK2 | 46 nM[2] | A significant off-target kinase. |

| GSK3β | >10 µM[3] | Demonstrates selectivity. |

| LCK | >10 µM[3] | Demonstrates selectivity. |

| PKBα (Akt) | 3-5 µM[1][4] | Inhibition of phosphorylation. |

| JNK isoforms | 3-10 µM[4][5] | Inhibition observed at higher concentrations. |

| c-Raf | 2 µM[3] | Potential off-target effect. |

| p70S6 Kinase | >10 µM[1] | Low potency of inhibition. |

Table 2: Broader Kinase Selectivity Profile of SB 203580

| Kinase | IC50 (nM) |

| p38α | 16 |

| RIPK2 | 46 |

| p38β | 500 |

| JNK3 | >1000 |

| JNK1 | >1000 |

| ERK2 | >10000 |

| CDK2 | >10000 |

| PKA | >10000 |

| PKCα | >10000 |

| Note: This table represents a selection of kinases and is not exhaustive. The IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[1][2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of SB 203580 in research.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the inhibitory effect of SB 203580 on the enzymatic activity of a purified kinase.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Specific peptide substrate for p38 MAPK (e.g., ATF-2)

-

SB 203580

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or radiolabeled [γ-³²P]ATP)

Procedure:

-

Compound Preparation: Prepare a serial dilution of SB 203580 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, combine the p38 MAPK enzyme, the peptide substrate, and the various concentrations of SB 203580 in the kinase assay buffer. Include a vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect and quantify the amount of phosphorylated substrate using a suitable method. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each SB 203580 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Western Blotting to Assess Inhibition of p38 MAPK Signaling in Cells

This cell-based assay measures the ability of SB 203580 to inhibit the phosphorylation of downstream targets of p38 MAPK in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa, THP-1, or primary cells)

-

SB 203580

-

Stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide (LPS), Anisomycin, Sorbitol)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay kit)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of SB 203580 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulation: Add the chosen stimulant to the cell culture medium to activate the p38 MAPK pathway and incubate for the appropriate time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPKAPK-2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-MAPKAPK-2) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is used to determine the extent of inhibition by SB 203580.[1]

Cellular Functional Assay: Inhibition of LPS-Induced Cytokine Release

This assay assesses the biological consequence of p38 MAPK inhibition by measuring the reduction in pro-inflammatory cytokine production.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

SB 203580

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Cell Seeding: Plate the immune cells in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-incubate the cells with various concentrations of SB 203580 or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL). Include a negative control group with no LPS.

-

Incubation: Incubate the plate for a suitable time to allow for cytokine production and release (e.g., 4-24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each SB 203580 concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of cytokine production.[7]

Mandatory Visualization

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 203580.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of SB 203580 in vitro.

Logical Relationship: On-Target vs. Off-Target Effects

Caption: The relationship between on-target and off-target activities of SB 203580.

Conclusion

SB 203580 remains a valuable pharmacological tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. A thorough understanding of its target selectivity profile, including both its high-potency on-target inhibition and its potential off-target activities at higher concentrations, is paramount for the accurate design and interpretation of experiments. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to utilize SB 203580 effectively and responsibly in their scientific endeavors. When planning experiments, it is crucial to consider the specific cellular context and to use the lowest effective concentration to minimize the likelihood of off-target effects. For critical validation, the use of structurally distinct p38 MAPK inhibitors or genetic approaches is recommended.

References

An In-Depth Technical Guide to SB 203580 Hydrochloride: A Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 203580 hydrochloride, a selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its chemical properties, mechanism of action, and impact on the p38 MAPK signaling pathway. Furthermore, it offers detailed experimental protocols for its application in common laboratory assays.

Core Chemical and Physical Properties

SB 203580 hydrochloride is the water-soluble salt of SB 203580, a pyridinyl imidazole (B134444) compound. Its key chemical and physical characteristics are summarized in the table below, facilitating its use in a research setting.

| Property | Value |

| CAS Number | 869185-85-3[1] |

| Molecular Formula | C₂₁H₁₆FN₃OS · HCl[1] |

| Molecular Weight | 413.9 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in water (up to 25 mM), DMSO (30 mg/mL), and Ethanol (30 mg/mL).[1] |

Mechanism of Action and the p38 MAPK Signaling Pathway

SB 203580 is a highly selective, cell-permeable, and ATP-competitive inhibitor of p38 MAPK, with particular potency against the p38α and p38β isoforms.[2] It functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] This inhibitory action is highly selective for p38 MAPK over other related kinases such as JNK and ERK.[2]

The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and environmental stresses. The pathway is initiated by the activation of upstream kinases, which ultimately leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, MEF2, and Elk-1, leading to a variety of cellular responses including inflammation, apoptosis, and cell cycle regulation.

// Nodes extracellular_stimuli [label="Extracellular Stimuli\n(e.g., Cytokines, Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; mapkk [label="MAPKK\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sb203580 [label="SB 203580", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream_targets [label="Downstream Targets\n(e.g., MAPKAPK-2, ATF-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges extracellular_stimuli -> receptor; receptor -> mapkkk [label="Activation"]; mapkkk -> mapkk [label="Phosphorylation"]; mapkk -> p38 [label="Phosphorylation"]; p38 -> downstream_targets [label="Phosphorylation"]; downstream_targets -> cellular_response; sb203580 -> p38 [label="Inhibition", style=dashed, color="#EA4335"]; } p38 MAPK Signaling Pathway and Inhibition by SB 203580.

Quantitative Data: Inhibitory Potency

The inhibitory activity of SB 203580 has been quantified against various kinases, demonstrating its selectivity for the p38 MAPK isoforms.

| Target Kinase | IC₅₀ Value | Potency and Selectivity |

| p38α (SAPK2a) | 50 nM[2][3] | High potency inhibition |

| p38β (SAPK2b) | 500 nM[2][3] | 10-fold less sensitive than p38α |

| LCK | 100-500 fold higher than p38α[2][3] | Demonstrates selectivity |

| GSK3β | 100-500 fold higher than p38α[2][3] | Demonstrates selectivity |

| PKBα (Akt) | 3-5 µM[1][2] | Inhibition of PKB phosphorylation at higher concentrations |

| JNK | Not inhibited at low concentrations[2] | Demonstrates selectivity over the JNK pathway |

| p70S6 Kinase | > 10 µM[2] | Higher concentration required for inhibition |

Experimental Protocols

Western Blotting to Assess p38 MAPK Inhibition

Western blotting is a standard technique to measure the inhibition of p38 MAPK activity by observing the phosphorylation status of its downstream targets, such as MAPKAPK-2, or p38 itself.

// Nodes cell_treatment [label="1. Cell Treatment\n(with/without SB 203580 & Stimulant)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="2. Cell Lysis\n(RIPA buffer with inhibitors)", fillcolor="#FBBC05", fontcolor="#202124"]; protein_quantification [label="3. Protein Quantification\n(BCA assay)", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="4. SDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein_transfer [label="5. Protein Transfer\n(PVDF or nitrocellulose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; blocking [label="6. Blocking\n(5% non-fat dry milk or BSA in TBST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_antibody [label="7. Primary Antibody Incubation\n(e.g., anti-phospho-p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_antibody [label="8. Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="9. Detection\n(ECL substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="10. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cell_treatment -> cell_lysis; cell_lysis -> protein_quantification; protein_quantification -> sds_page; sds_page -> protein_transfer; protein_transfer -> blocking; blocking -> primary_antibody; primary_antibody -> secondary_antibody; secondary_antibody -> detection; detection -> analysis; } Workflow for Western Blot Analysis of p38 MAPK Inhibition.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with SB 203580 hydrochloride (typically 1-10 µM) for 1-2 hours before stimulating with an appropriate agonist (e.g., anisomycin, LPS, TNF-α) to activate the p38 MAPK pathway.[2]

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[2][4]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the size of the target protein.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with a suitable blocking buffer, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST), for 1 hour at room temperature to prevent non-specific antibody binding.[2][4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK, phospho-MAPKAPK-2) and the total form of the protein. Dilute the antibodies in the blocking buffer and incubate overnight at 4°C with gentle agitation.[2][4]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody for 1 hour at room temperature.[2]

-

Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

In Vitro Kinase Assay

An in vitro kinase assay directly measures the inhibitory effect of SB 203580 on the enzymatic activity of purified p38 MAPK.

Detailed Methodology:

-

Reaction Setup: In a microplate well, combine the following components in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT):[5]

-

Recombinant active p38 MAPK enzyme.

-

A specific substrate, such as ATF-2.[5]

-

Varying concentrations of SB 203580 hydrochloride or a vehicle control (e.g., DMSO).

-

-

Initiate Reaction: Start the kinase reaction by adding a solution containing ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[5]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[5]

-

Detection: Measure the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based assay: Using a commercial kit, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[6]

-

ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.[5]

-

-

Data Analysis: Plot the kinase activity against the concentration of SB 203580 to determine the half-maximal inhibitory concentration (IC₅₀) value.[2]

By providing a thorough understanding of its chemical properties, mechanism of action, and detailed experimental protocols, this guide aims to facilitate the effective use of SB 203580 hydrochloride as a critical tool in signal transduction research and drug discovery.

References

The Dual Role of SB 203580 in Stem Cell Fate: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

SB 203580, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a critical small molecule in the field of stem cell biology. Its ability to modulate fundamental cellular processes such as self-renewal and differentiation has positioned it as an invaluable tool for both basic research and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the applications of SB 203580 in stem cell biology, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.

Core Mechanism of Action: Targeting the p38 MAPK Pathway

SB 203580 primarily functions by inhibiting the activity of the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including stress and cytokines, to regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] In the context of stem cells, the activation state of the p38 MAPK pathway often dictates the balance between maintaining a pluripotent, self-renewing state and committing to a specific differentiated lineage.[2][4]

The inhibitor does not affect the ERK or JNK signaling pathways, highlighting its specificity.[1] However, it is crucial for researchers to be aware of potential off-target effects. Notably, in the context of cardiomyocyte differentiation, the effects of SB 203580 and its analogs have been linked to the inhibition of Casein Kinase 1 (CK1) in the Wnt/β-catenin signaling pathway, independent of p38 MAPK inhibition. This finding underscores the importance of careful experimental design and interpretation of results.

Applications in Stem Cell Self-Renewal and Expansion

A primary application of SB 203580 is in the maintenance of pluripotency and the promotion of self-renewal in various stem cell populations. By inhibiting the pro-differentiative signals often mediated by p38 MAPK, SB 203580 helps to sustain the undifferentiated state.

Pluripotent Stem Cells

In both mouse and human embryonic stem cells (ESCs), SB 203580 has been shown to enhance growth and self-renewal.[1] It is a common component of culture media designed to maintain the "naïve" state of human pluripotent stem cells, a state of higher pluripotency.

Hematopoietic Stem Cells (HSCs)

The ex vivo expansion of HSCs is a critical challenge for their therapeutic use in transplantation and gene therapy. SB 203580 has been demonstrated to promote the expansion of HSCs by inhibiting differentiation and apoptosis, which are often induced by the stresses of in vitro culture.

Skin Epithelial Progenitor Cells

SB 203580 has also been effectively used to enhance the clonal growth and ex vivo expansion of skin epithelial progenitor cells.[5] Treatment with SB 203580 leads to a higher colony formation efficiency and the maintenance of stem-cell-associated markers.[5]

Modulating Stem Cell Differentiation

The role of SB 203580 in differentiation is highly context-dependent, varying with the stem cell type, species, and the specific differentiation protocol employed.

Cardiomyocyte Differentiation

In human ESCs, timed inhibition of p38 MAPK with SB 203580 has been shown to accelerate and enhance differentiation into cardiomyocytes.[6] Conversely, in mouse ESCs, SB 203580 can inhibit cardiomyocyte differentiation.[1] This species-specific difference highlights the nuanced roles of the p38 MAPK pathway in cardiac development.

Chondrogenic Differentiation

The p38 MAPK pathway is also implicated in chondrogenesis. Preconditioning human synovium-derived stem cells with SB 203580 has been shown to enhance their chondrogenic potential, particularly in an inflammatory environment.[7]

Neural Differentiation

While p38 MAPK activation is known to be involved in neurogenesis, the use of inhibitors like SB 203580 can be employed to manipulate the timing and efficiency of neural differentiation protocols.

Quantitative Data on SB 203580 Applications

The following tables summarize the quantitative data from various studies on the application of SB 203580 in stem cell biology.

| Parameter | Value | Reference |

| IC50 (p38α MAPK) | 0.6 µM | [1] |

| Purity | ≥95% | [1] |

| Molecular Weight | 413.9 g/mol | [1] |

Table 1: Physicochemical Properties of SB 203580 Hydrochloride

| Stem Cell Type | Application | Concentration | Observed Effect | Reference |

| Human Embryonic Stem Cells | Cardiomyocyte Differentiation | 5-10 µM | ~2.3-fold increase in beating cardiomyocytes | [6] |

| Human Synovium-Derived Stem Cells | Chondrogenesis (Preconditioning) | 10 µM | Enhanced chondrogenic potential | [7][8] |

| Human Skin Epithelial Progenitors | Ex vivo Expansion | 10 µM | Higher colony formation efficiency | [5] |

Table 2: Effective Concentrations of SB 203580 in Stem Cell Culture

Signaling Pathway Visualizations

To better understand the molecular mechanisms underlying the effects of SB 203580, the following diagrams illustrate the key signaling pathways involved.

Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.

Caption: The Wnt/β-catenin signaling pathway and a potential off-target effect of SB 203580 analogs.

Experimental Protocols

The following are representative protocols for the application of SB 203580 in stem cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Ex Vivo Expansion of Human Skin Epithelial Progenitor Cells

Objective: To expand human skin epithelial progenitor cells in culture while maintaining their progenitor state.

Materials:

-

Human skin epithelial progenitor cells

-

Murine 3T3 feeder cells (irradiated)

-

Keratinocyte growth medium

-

SB 203580 (10 mM stock in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well tissue culture plates

Methodology:

-

Feeder Layer Preparation: Seed irradiated 3T3 feeder cells in 6-well plates at an appropriate density to achieve a confluent monolayer.

-

Cell Seeding: The following day, plate human skin epithelial progenitor cells onto the feeder layer at a low density (e.g., 1,000-5,000 cells/well).

-

Treatment with SB 203580: Add SB 203580 to the keratinocyte growth medium to a final concentration of 10 µM.[5] A control group without SB 203580 should be included.

-

Culture and Medium Change: Culture the cells at 37°C and 5% CO2. Change the medium every 2-3 days with fresh medium containing 10 µM SB 203580.

-

Monitoring and Analysis: Monitor colony formation and morphology daily. After 7-10 days, fix and stain the colonies to assess colony-forming efficiency. Analyze the expression of stem-cell-associated markers (e.g., p63, K15) and differentiation markers (e.g., K10) by immunofluorescence or qPCR.

Protocol 2: Directed Differentiation of Human Embryonic Stem Cells into Cardiomyocytes

Objective: To enhance the differentiation of human ESCs into cardiomyocytes using timed inhibition of p38 MAPK.

Materials:

-

Human embryonic stem cells (H9 line or similar)

-

hESC culture medium

-

Differentiation medium (e.g., serum-containing medium)

-

SB 203580 (10 mM stock in DMSO)

-

Collagenase IV

-

Embryoid body (EB) formation plates

-

Gelatin-coated tissue culture plates

Methodology:

-

EB Formation: Induce EB formation from hESC colonies by enzymatic dissociation (e.g., with collagenase IV) and culture in suspension in EB formation plates with differentiation medium.

-

Timed SB 203580 Treatment: On day 4 of EB formation, add SB 203580 to the differentiation medium to a final concentration of 5-10 µM.[6]

-

Continued Culture: Continue to culture the EBs in the presence of SB 203580 until day 6.

-

Inhibitor Removal and Plating: On day 6, wash the EBs with fresh differentiation medium to remove SB 203580 and plate them onto gelatin-coated tissue culture plates.

-

Monitoring for Beating Cardiomyocytes: Continue to culture the plated EBs and monitor for the appearance of spontaneously beating areas from day 8 onwards.

-

Analysis: At day 21, quantify the percentage of beating EBs. For more detailed analysis, dissociate the EBs and perform flow cytometry for cardiac-specific markers such as α-myosin heavy chain (αMHC).[9]

Caption: Experimental workflow for enhanced cardiomyocyte differentiation using SB 203580.

Conclusion

SB 203580 is a versatile and powerful tool in the arsenal (B13267) of stem cell researchers. Its ability to selectively inhibit the p38 MAPK pathway provides a means to dissect the complex signaling networks that govern stem cell fate. Whether the goal is to maintain pluripotency, expand a progenitor population, or direct differentiation towards a specific lineage, SB 203580 offers a valuable pharmacological approach. As with any signaling inhibitor, a thorough understanding of its mechanism of action, including potential off-target effects, is paramount for the design of robust experiments and the accurate interpretation of results. This guide provides a solid foundation for the effective application of SB 203580 in advancing the frontiers of stem cell biology and regenerative medicine.

References

- 1. stemcell.com [stemcell.com]

- 2. Regulation of Muscle Stem Cell Functions: A Focus on the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells [frontiersin.org]

- 4. p38α MAPK regulates adult muscle stem cell fate by restricting progenitor proliferation during postnatal growth and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAPK facilitates ex vivo expansion of skin epithelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Timed inhibition of p38MAPK directs accelerated differentiation of human embryonic stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sb203580 preconditioning recharges matrix-expanded human adult stem cells for chondrogenesis in an inflammatory environment – a feasible approach for autologous stem cell based osteoarthritic cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct effect of preconditioning with p38 MAPK signals on matrix-expanded human synovium-derived stem cell chondrogenesis: sb203580 favors chondrogenic differentiation while anisomycin benefits endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SB 203580: A Technical Guide for In Vitro Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro applications of SB 203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in assessing the p38 MAPK signaling pathway.

Core Mechanism of Action

SB 203580 is a pyridinyl imidazole (B134444) compound that functions as a highly selective, cell-permeable inhibitor of p38 MAPK.[1] It specifically targets the α and β isoforms of p38 MAPK by competing with ATP for binding to the catalytic site of the kinase.[2][3] This prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, and cell cycle regulation.[2][3] SB 203580's specificity allows researchers to investigate the precise roles of the p38 MAPK pathway in various cellular models.[4] While highly selective, it is important to note that at higher concentrations, SB 203580 may exhibit off-target effects and has been reported to inhibit other kinases, such as phosphoinositide-dependent protein kinase (PDK1) and has shown the ability to inhibit cyclooxygenase-1 and -2.[5][6]

Quantitative Data: Inhibitory Activity of SB 203580

The following tables summarize the in vitro inhibitory concentrations (IC50) of SB 203580 against various kinases, demonstrating its selectivity for p38 MAPK.

| Target Kinase | IC50 Value | Cell Line/System | Reference |

| p38α (SAPK2a) | 50 nM | In vitro kinase assay | [1][6] |

| p38β (SAPK2b) | 500 nM | In vitro kinase assay | [1][6] |

| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [7] |

| p38 MAPK | ~1 µM | IL-1 stimulated bovine articular chondrocytes | [8] |

| Reactivating Kinase (RK) | 0.6 µM | In vitro | [4] |

| LCK | 100-500 fold higher than p38α | In vitro kinase assay | [1] |

| GSK-3β | 100-500 fold higher than p38α | In vitro kinase assay | [1] |

| PKBα (Akt) | 3-5 µM | In vitro kinase assay | [1] |

| PDK1 | 3-10 µM | In vitro kinase assay | [7] |

| p70S6 Kinase | >10 µM | In vitro kinase assay | [1] |

| JNK | Not inhibited at low concentrations | In vitro kinase assay | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for in vitro studies using SB 203580.

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 203580.

Caption: A typical experimental workflow for in vitro studies using SB 203580.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of SB 203580 on the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Specific substrate (e.g., ATF-2)

-

SB 203580

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

96-well microplate

-

Detection reagent

Protocol Outline:

-

Reaction Setup: In a microplate well, combine the p38 MAPK enzyme, a specific substrate, and varying concentrations of SB 203580 in a kinase assay buffer.[1]

-

Initiate Reaction: Start the kinase reaction by adding ATP.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[1]

-

Stop Reaction: Terminate the reaction.[1]

-

Data Analysis: Plot the kinase activity against the concentration of SB 203580 to determine the IC50 value.[1]

Western Blotting to Assess p38 MAPK Inhibition

This technique measures the inhibition of p38 MAPK activity by observing the phosphorylation status of its downstream targets.

Materials:

-

Cells treated with SB 203580 and/or a stimulant

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phospho-p38 MAPK, total p38 MAPK, phospho-MAPKAPK-2, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

General Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate.[1]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

-

SDS-PAGE: Separate the protein samples by SDS-PAGE.[1]

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.[1]

Cell Culture Treatment

A common application of SB 203580 is in cell culture experiments to investigate the role of the p38 MAPK pathway.

Recommended Working Concentration: 1-10 µM for cell culture assays.[1] It is important to note that at concentrations above 20 µM, SB 203580 may have off-target effects.[1]

Protocol for Cell Pre-treatment:

-

Prepare a stock solution of SB 203580 in DMSO.[2]

-

For experiments, dilute the stock solution to the desired final concentration in the cell culture medium.

-

Pre-treat the cells with the SB 203580-containing medium for one to two hours prior to stimulation with an agonist (e.g., LPS, cytokines).[2]

This guide provides foundational information for researchers initiating in vitro studies with SB 203580. For specific applications and cell types, optimization of protocols is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. SB203580 | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SB 203580 inhibits p38 mitogen-activated protein kinase, nitric oxide production, and inducible nitric oxide synthase in bovine cartilage-derived chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 203580 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of SB 203580 hydrochloride, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The data and protocols presented herein are essential for the accurate and effective use of this compound in a research and development setting.

Core Chemical Properties

| Property | Value |

| Chemical Name | 4-[5-(4-Fluorophenyl)-2-[4-(methylsulphonyl)phenyl]-1H-imidazol-4-yl]pyridine hydrochloride |

| Synonyms | SB203580 HCl, p38 MAPK Inhibitor XVI Hydrochloride |

| Molecular Formula | C₂₁H₁₇ClFN₃OS |

| Molecular Weight | 413.9 g/mol |

| CAS Number | 869185-85-3 |

| Appearance | Solid |

| Purity | >98% |

Solubility Data

The solubility of SB 203580 hydrochloride has been determined in various common laboratory solvents. The following table summarizes the quantitative solubility data.

| Solvent | Solubility | Molar Concentration (mM) |

| Water | 25 mM | 25 |

| DMSO | ≥20.7 mg/mL[1] | ≥50 |

| Ethanol | Insoluble[1] | - |

| DMF | 30 mg/mL[2] | ~72.5 |

| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL[2] | ~0.24 |

Stability Profile

SB 203580 hydrochloride is stable under recommended storage conditions.[3] Below is a summary of its stability under various conditions.

| Condition | Stability | Recommendations |

| Solid Form (Long-term) | ≥ 4 years at -20°C[2] | Store at -20°C under desiccating conditions. |

| Solid Form (Short-term) | Ambient temperature for shipping | Store at +4°C for short periods. |

| In Solution (DMSO) | Stock solutions can be stored below -20°C for several months.[1] | Aliquot to avoid multiple freeze-thaw cycles and protect from light. Use within 3 months to prevent loss of potency.[4] |

| pH | Stable in neutral and acidic conditions. Alkalosis (pH 8.5) can affect p38-MAPK phosphorylation.[5] | Use appropriate buffers for experiments. |

| Light Exposure | Protect from light.[4] | Store solutions in amber vials or protect from light. |

Signaling Pathway

SB 203580 is a selective inhibitor of the p38 MAPK signaling pathway, which is a key cascade in cellular responses to stress, inflammation, and other external stimuli.[6][7] The pathway involves a series of protein kinase phosphorylations.

Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of SB 203580 hydrochloride.

Caption: Workflow for the thermodynamic solubility assay.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline) at various pH values (e.g., 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Addition of Compound: Add an excess amount of solid SB 203580 hydrochloride to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of SB 203580 hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility.

Caption: Workflow for the kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SB 203580 hydrochloride in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate to create a range of final concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates precipitation.

-

Filtration and Quantification: Alternatively, filter the solutions through a solubility filter plate. Quantify the concentration of the compound in the filtrate using UV-Vis spectroscopy or LC-MS.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Long-Term Stability Study

This protocol assesses the stability of SB 203580 hydrochloride over an extended period.[8][9]

Methodology:

-

Sample Preparation: Prepare solutions of SB 203580 hydrochloride in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for working solutions) at known concentrations.

-

Storage Conditions: Aliquot the solutions into appropriate containers and store them under various ICH recommended conditions:

-

Long-term: 25°C/60% RH or 30°C/65% RH

-

Accelerated: 40°C/75% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies). For accelerated studies, time points such as 0, 3, and 6 months are typical.[9]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Potency (Optional): Conduct a biological assay to determine if the inhibitory activity is retained.

-

-

Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation and establish a shelf-life or retest period.

Forced Degradation Study

This study identifies potential degradation products and pathways under harsh conditions.[4][10]

Methodology:

-

Stress Conditions: Subject solutions of SB 203580 hydrochloride to a range of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound and solutions at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid and solutions to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After a defined period of exposure, analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and characterize the degradation products.

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to account for all material.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]

- 8. ageresciences.com [ageresciences.com]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols for SB 203580 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 hydrochloride is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α (SAPK2a) and p38β (SAPK2b) isoforms by competitively binding to the ATP pocket, thereby preventing the phosphorylation of downstream targets.[1][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines, environmental stress, and other extracellular stimuli.[2][4] Inhibition of this pathway with SB 203580 allows for the investigation of its role in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[1][5] These application notes provide detailed protocols for the use of SB 203580 hydrochloride in cell culture experiments.

Quantitative Data on Inhibitory Activity

The inhibitory potency of SB 203580 has been quantified against various kinases, demonstrating its selectivity for the p38 MAPK isoforms.[1]

| Target Kinase | IC₅₀ Value | Notes |

| p38α (SAPK2a) | 50 nM[1][3][6] | High potency inhibition. |

| p38β (SAPK2b) | 500 nM[1][3][6] | 10-fold less sensitive than p38α. |

| LCK | 100-500 fold higher than p38α[1] | Demonstrates selectivity. |

| GSK3β | 100-500 fold higher than p38α[1] | Demonstrates selectivity. |

| PKBα (Akt) | 3-5 µM[1] | Inhibition of PKB phosphorylation. |

| JNK | Not inhibited at low concentrations[1] | Demonstrates selectivity over JNK pathway. |

| p70S6 Kinase | > 10 µM[1] | Higher concentration required for inhibition. |

| PDK1 | 3-10 µM[1] | Dose-dependent inhibition. |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by SB 203580.

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 203580.

Experimental Protocols

Reagent Preparation and Storage

-

SB 203580 Hydrochloride Stock Solution:

-

SB 203580 hydrochloride is a white to off-white solid.[1] It is soluble in DMSO and Ethanol.[1][4]

-

To prepare a 10 mM stock solution, dissolve 5 mg of SB 203580 (Molecular Weight: 377.4 g/mol for the free base, adjust for hydrochloride salt if necessary) in 1.32 mL of DMSO.[4]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[4]

-

-

Storage:

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells in culture with SB 203580.

-

Recommended Working Concentration: 1-10 µM for most cell culture assays.[1] It is important to note that at concentrations above 20 µM, SB 203580 may induce the activation of the serine/threonine kinase Raf-1.[1] A concentration of 10 µM is commonly used for pre-treating cells.[4][7]

-

Protocol:

-

Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: Dilute the SB 203580 stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in the medium. Prepare a vehicle control using the same final concentration of DMSO.

-

Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing SB 203580 or the vehicle control. Pre-treat the cells for 1 to 2 hours prior to stimulation with an agonist (e.g., cytokines, LPS, UV light).[1][4]

-

Stimulation (Optional): If investigating the inhibitory effect of SB 203580 on a specific signaling cascade, add the stimulus (e.g., TNF-α, IL-1β) to the culture medium after the pre-treatment period.

-

Incubation: Incubate the cells for the desired experimental duration. This can range from minutes for signaling studies to days for proliferation or differentiation assays.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, RT-PCR, or cell viability assays.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for treating cells with SB 203580 and assessing its effects.

Caption: General experimental workflow for cell culture treatment with SB 203580.

Assessing the Efficacy of p38 MAPK Inhibition by Western Blotting